molecular formula C5H3F2NO2S B6226066 3-fluoropyridine-4-sulfonyl fluoride CAS No. 2141860-90-2

3-fluoropyridine-4-sulfonyl fluoride

Cat. No.: B6226066
CAS No.: 2141860-90-2
M. Wt: 179.1
InChI Key:
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Description

3-Fluoropyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C5H3F2NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropyridine-4-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction proceeds under mild conditions and yields the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as sulfuryl fluoride (SO2F2) or other solid reagents like fluorodiimide (FDIT) and aminosulfonyl fluoride (AISF). These methods are efficient and scalable, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

3-Fluoropyridine-4-sulfonyl fluoride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic benefits.

    Industry: The compound is utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-fluoropyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and stability. This property makes it a valuable electrophile in various chemical reactions, including sulfur(VI)-fluoride exchange (SuFEx) processes .

Comparison with Similar Compounds

Uniqueness: 3-Fluoropyridine-4-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in synthetic chemistry and materials science .

Properties

CAS No.

2141860-90-2

Molecular Formula

C5H3F2NO2S

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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